molecular formula C16H19N3O2S B2598588 2-(4-Methoxyphenyl)sulfanyl-~{n}-(2-Methyl-5,6-Dihydro-4~{h}-Cyclopenta[c]pyrazol-3-Yl)ethanamide CAS No. 1105251-73-7

2-(4-Methoxyphenyl)sulfanyl-~{n}-(2-Methyl-5,6-Dihydro-4~{h}-Cyclopenta[c]pyrazol-3-Yl)ethanamide

Cat. No. B2598588
CAS RN: 1105251-73-7
M. Wt: 317.41
InChI Key: HLIFAMDWHQBTKJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes identifying the reagents and conditions that cause it to undergo chemical changes .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, and stability. Spectroscopic properties, such as UV/Vis, IR, NMR, and mass spectra, can also be analyzed .

Scientific Research Applications

Synthesis and Structural Characterization

Compounds with structural similarities to 2-(4-Methoxyphenyl)sulfanyl-{n}-(2-Methyl-5,6-Dihydro-4{h}-Cyclopenta[c]pyrazol-3-Yl)ethanamide have been synthesized and characterized, demonstrating the versatility of pyrazole derivatives in organic synthesis. These compounds are prepared through various synthetic routes, with their structures confirmed by techniques such as NMR, mass spectra, and X-ray crystallography. These studies lay the groundwork for further exploration of their potential applications in various fields of research (Quiroga et al., 1999), (Kranjc et al., 2011).

Biological Activities

Several studies have investigated the biological activities of compounds related to 2-(4-Methoxyphenyl)sulfanyl-{n}-(2-Methyl-5,6-Dihydro-4{h}-Cyclopenta[c]pyrazol-3-Yl)ethanamide, such as their potential as carbonic anhydrase inhibitors, cytotoxic agents against cancer cells, and antimicrobial properties. These activities suggest the potential for these compounds in therapeutic applications and as tools in biological research. For instance, compounds have shown inhibitory effects on carbonic anhydrase isoenzymes, a target for treating conditions like glaucoma and epilepsy (Mert et al., 2015), and some have displayed cytotoxic activity against cancer cell lines, highlighting their potential in cancer research (Hassan et al., 2014).

Antimicrobial and Antifolate Properties

Research has also focused on the antimicrobial properties of these compounds, with some showing significant antibacterial activity, which could be beneficial in developing new antimicrobial agents (Aghekyan et al., 2020). Additionally, their antifolate properties have been explored, suggesting potential applications in chemotherapy (Degraw et al., 1992).

Mechanism of Action

The mechanism of action is typically studied for biologically active compounds. It involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

Safety and hazard analysis involves determining the potential risks associated with handling and using the compound. This can include toxicity, flammability, environmental impact, and precautions for safe handling and storage .

Future Directions

Future directions could involve further studies to better understand the compound’s properties or potential applications. This could include exploring new synthesis methods, investigating new reactions, or studying its biological activity .

properties

IUPAC Name

2-(4-methoxyphenyl)sulfanyl-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-19-16(13-4-3-5-14(13)18-19)17-15(20)10-22-12-8-6-11(21-2)7-9-12/h6-9H,3-5,10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLIFAMDWHQBTKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)NC(=O)CSC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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